n-Heptafluorobutyrylimidazole
Overview
Description
It is used as a building block and a mild amine-group derivatizing reagent . It may be used as a derivatizing agent in the analysis of aminoglycoside drugs such as gentamicin, tobramycin, netihnicin, and amikacin in samples of human serum using gas chromatography (GC) .
Synthesis Analysis
The synthesis of “n-Heptafluorobutyrylimidazole” involves a reaction with 1,1’-carbonyldiimidazole in dichloromethane . The resulting mixture is refluxed for one hour. Gas generation is noted during the addition and reflux steps .
Molecular Structure Analysis
The molecular formula of “n-Heptafluorobutyrylimidazole” is C7H3F7N2O . The molecular weight is 264.10 g/mol . The IUPAC name is 2,2,3,3,4,4,4-heptafluoro-1-imidazol-1-ylbutan-1-one . The InChI is InChI=1S/C7H3F7N2O/c8-5(9,6(10,11)7(12,13)14)4(17)16-2-1-15-3-16/h1-3H .
Chemical Reactions Analysis
“N-Heptafluorobutyrylimidazole” may be used as a derivatization reagent in the gas-liquid chromatographic (GLC) analysis of the following compounds: deoxynivalenol in wheat .
Physical And Chemical Properties Analysis
“N-Heptafluorobutyrylimidazole” has a molecular weight of 264.10 g/mol . The linear structural formula is C7H3F7N2O . The density is 1.490 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.3865 (lit.) .
Scientific Research Applications
Synthesis and Anti-Proliferative Effects
Research conducted by Mukhopadhyay et al. (2011) focused on the synthesis of 2-alkyl substituted benzimidazoles using a process involving microwave irradiation. This process, which utilized hexafluorophosphoric acid as a catalyst, led to the creation of compounds that showed potential in inhibiting the proliferation of cancer cells, specifically human histiocytic lymphoma cell U937, through a cell viability assay (Mukhopadhyay, Ghosh, Sengupta, & De, 2011).
Analytical Methodologies for Nitroimidazole Detection
A review by Mahugo-Santana et al. (2010) covered the analytical methodologies for determining nitroimidazole residues in biological and environmental liquid samples. This comprehensive analysis included detailed explanations of sample treatment and detection systems and highlighted the importance of these methodologies in identifying trace residues of nitroimidazoles, which possess genotoxic, carcinogenic, and mutagenic properties (Mahugo-Santana, Sosa-Ferrera, Torres-Padrón, & Santana-Rodríguez, 2010).
Chemotherapeutic Potential of Imidazole and Benzimidazole
Boiani and González (2005) discussed the chemotherapeutic applications of imidazole and benzimidazole derivatives. These compounds, including their N-oxide derivatives, have shown significant promise in treatments for various conditions such as tumors, parasites, viruses, and microbes (Boiani & González, 2005).
Electron-Capture GLC Determination in Biological Samples
Tocco, Deluna, and Duncan (1975) developed a gas-liquid chromatography (GLC) procedure to measure nanogram quantities of timolol in plasma and urine. This method involved the derivatization of compounds with heptafluorobutyrylimidazole, indicating its utility in sensitive and accurate quantification in biological samples (Tocco, Deluna, & Duncan, 1975).
Benzimidazole Fungicides in Agriculture and Medicine
Davidse (1986) provided insights into the use of benzimidazoles in agriculture and veterinary medicine, particularly as fungicides and anthelmintic drugs. The research also touched upon their experimental use in cancer chemotherapy, highlighting their role as specific inhibitors of microtubule assembly (Davidse, 1986).
Inhibition of Gastric Acid Secretion by Benzimidazoles
A study by Fellenius et al. (1981) explored how substituted benzimidazoles inhibit acid secretion in the stomach. They found that these compounds could inhibit (H+ + K+)ATPase, an enzyme in the gastric mucosa, providing a potential avenue for treating acid-related stomach disorders (Fellenius, Berglindh, Sachs, Olbe, Elander, Sjöstrand, & Wallmark, 1981).
Safety And Hazards
Future Directions
“N-Heptafluorobutyrylimidazole” may be used as a derivatizing agent in the analysis of aminoglycoside drugs such as gentamicin, tobramycin, netihnicin, and amikacin in samples of human serum using gas chromatography (GC) . This suggests potential future applications in the field of analytical chemistry.
properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-1-imidazol-1-ylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F7N2O/c8-5(9,6(10,11)7(12,13)14)4(17)16-2-1-15-3-16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYHGYDAVLDKCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F7N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186211 | |
Record name | 1-(Heptafluorobutyryl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Heptafluorobutyrylimidazole | |
CAS RN |
32477-35-3 | |
Record name | N-(Heptafluorobutyryl)imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32477-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Heptafluorobutyryl)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032477353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32477-35-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Heptafluorobutyryl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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